molecular formula C18H17NO4 B8057030 2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No. B8057030
M. Wt: 311.3 g/mol
InChI Key: WULJODKUGAMOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzyloxy carbonyl group, a tetrahydroisoquinoline structure, and a carboxylic acid group. The benzyloxy carbonyl group is often used as a protecting group in organic synthesis . The tetrahydroisoquinoline structure is a common motif in many biologically active compounds. The carboxylic acid group is a polar functional group that can participate in various reactions, such as esterification and amide formation.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline ring, followed by the introduction of the benzyloxy carbonyl and carboxylic acid groups. The exact synthetic route would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline ring, the benzyloxy carbonyl group, and the carboxylic acid group. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides . The benzyloxy carbonyl group could be removed under certain conditions, revealing a free amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The future research directions for this compound could include further studies on its synthesis, its reactivity, its potential uses, and its safety profile .

properties

IUPAC Name

2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)15-6-7-16-11-19(9-8-14(16)10-15)18(22)23-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULJODKUGAMOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 14.2 g 2-benzyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate, 50 ml THF and 32 ml of a 2M aqueous LION solution is stirred at ambient temperature overnight. The reaction mixture is added to 50 g of ice and the pH as adjusted to 2. The organic phase is separated, dried, and evaporated. 13.59 g of a colorless solid are obtained.
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

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